molecular formula C15H14ClF2NO4 B11784953 Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11784953
M. Wt: 345.72 g/mol
InChI Key: MCNITXXIEKIBLO-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, including cyclization, halogenation, and esterification reactionsThe final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts may be used to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and alter its chemical properties compared to other similar compounds. This structural modification may result in improved pharmacokinetic properties and increased potency against certain bacterial strains .

Properties

Molecular Formula

C15H14ClF2NO4

Molecular Weight

345.72 g/mol

IUPAC Name

ethyl 7-chloro-6-(difluoromethoxy)-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14ClF2NO4/c1-3-19-7-9(14(21)22-4-2)13(20)8-5-12(23-15(17)18)10(16)6-11(8)19/h5-7,15H,3-4H2,1-2H3

InChI Key

MCNITXXIEKIBLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC(F)F)C(=O)OCC

Origin of Product

United States

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